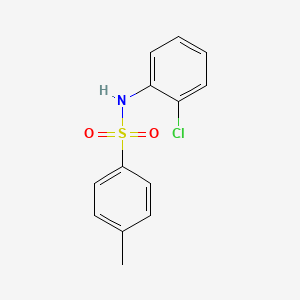

N-(2-chlorophenyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEWZPICEGNTPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40213253 | |

| Record name | N-(2-Chlorophenyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6380-05-8 | |

| Record name | N-(2-Chlorophenyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6380-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chlorophenyl)-p-toluenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC25015 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Chlorophenyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chlorophenyl)-p-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical properties of N-(2-chlorophenyl)-4-methylbenzenesulfonamide

An In-depth Technical Guide to the Chemical Properties of N-(2-chlorophenyl)-4-methylbenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Sulfonamide Scaffold

The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry. First introduced to medicine in the 1930s with the discovery of prontosil, sulfonamides became the first class of synthetic antimicrobial agents, revolutionizing the treatment of bacterial infections before the advent of penicillin[1][2]. Beyond their historical significance, sulfonamide derivatives continue to be a fertile ground for drug discovery, exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic properties[1][3][4]. Their success stems from the group's ability to act as a versatile pharmacophore and a stable, synthetically accessible scaffold that can be readily modified to tune biological activity and physicochemical properties[2]. This guide focuses on a specific derivative, N-(2-chlorophenyl)-4-methylbenzenesulfonamide, providing a comprehensive overview of its chemical properties, synthesis, and characterization for researchers engaged in drug development and synthetic chemistry.

Molecular Profile: N-(2-chlorophenyl)-4-methylbenzenesulfonamide

N-(2-chlorophenyl)-4-methylbenzenesulfonamide (also known as N-(2-chlorophenyl)-p-toluenesulfonamide) is a synthetic organosulfur compound that marries the well-established p-toluenesulfonyl (tosyl) group with a 2-chloroaniline moiety. This combination of a potentially biologically active aniline derivative with the sulfonamide linker makes it a compound of interest for further synthetic elaboration and biological screening.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for predicting the compound's behavior in various solvents, its potential for membrane permeability, and for quality control purposes.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ClNO₂S | [5][6] |

| Molecular Weight | 281.76 g/mol | [5][6] |

| CAS Number | 6380-05-8 | [5][6] |

| Appearance | White crystalline solid | [7] |

| Melting Point | 102 °C (recrystallized from ethanol) | [5] |

| pKa (Predicted) | 8.19 ± 0.10 | [5] |

| Density (Predicted) | 1.362 ± 0.06 g/cm³ | [5] |

| Boiling Point (Predicted) | 412.2 ± 55.0 °C | [5] |

| Solubility | Soluble in polar organic solvents; recrystallized from dilute ethanol.[8] Generally, sulfonamides show moderate solubility in water, which can be temperature-dependent.[7] |

Synthesis and Mechanistic Rationale

The most direct and common method for synthesizing N-aryl sulfonamides is the reaction of an arylsulfonyl chloride with a primary or secondary amine. For the title compound, this involves the nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (tosyl chloride) and 2-chloroaniline.

Synthetic Workflow

The reaction is typically performed in the presence of a base, such as pyridine, which serves a dual purpose: it acts as a solvent and neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Caption: General synthesis workflow for N-(2-chlorophenyl)-4-methylbenzenesulfonamide.

Reaction Mechanism

The underlying mechanism is a classic nucleophilic attack. The lone pair of electrons on the nitrogen atom of 2-chloroaniline acts as the nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. The sulfonyl group's sulfur atom is highly electron-deficient due to the presence of two strongly electronegative oxygen atoms and a chlorine atom. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by the base (pyridine) to yield the final stable sulfonamide.

Caption: Simplified reaction mechanism for sulfonamide formation.

Spectroscopic and Structural Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the key functional groups within the molecule. For arylsulfonamides, several characteristic absorption bands are expected[9].

| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |

| N–H Stretch | 3390 – 3323 | Confirms the presence of the secondary amine in the sulfonamide linkage. |

| Aromatic C–H Stretch | ~3100 – 3000 | Indicates the presence of the two benzene rings. |

| Asymmetric SO₂ Stretch | 1344 – 1317 | Strong absorption, characteristic of the sulfonyl group. |

| Symmetric SO₂ Stretch | 1187 – 1147 | Strong absorption, also characteristic of the sulfonyl group. |

| S–N Stretch | 924 – 906 | Confirms the formation of the sulfur-nitrogen bond. |

The presence of strong bands in the 1344-1317 cm⁻¹ and 1187-1147 cm⁻¹ regions is a definitive indicator of successful sulfonamide formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for each type of proton.

-

Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons, typically found around δ 2.3-2.4 ppm.

-

Aromatic Protons (Ar-H): A complex series of multiplets in the region of δ 7.0-8.0 ppm, integrating to 8 protons. The protons on the tosyl ring will appear as two doublets (an AA'BB' system), while the protons on the 2-chlorophenyl ring will show a more complex splitting pattern due to the chlorine substituent.

-

Amine Proton (-NH-): A broad singlet that can appear over a wide range (often δ 9-11 ppm), and its chemical shift can be concentration and solvent dependent. This peak will disappear upon D₂O exchange, a key confirmatory test.

-

-

¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms[6]. One would expect to see 13 distinct signals (unless there is accidental peak overlap): one for the methyl carbon (~21 ppm) and twelve for the aromatic carbons (typically in the δ 110-145 ppm range).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns[6].

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 281. A characteristic isotopic pattern, the [M+2]⁺ peak at m/z 283 with approximately one-third the intensity of the [M]⁺ peak, will confirm the presence of a single chlorine atom.

-

Fragmentation: Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the C-S bond, leading to characteristic fragment ions corresponding to the tosyl cation (m/z 155) and the 2-chlorophenylaminyl radical cation or related fragments.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information. A study on N-(2-chlorophenyl)-4-methylbenzenesulfonamide has revealed precise bond lengths, angles, and intermolecular interactions[8].

-

Molecular Conformation: The molecule is bent at the sulfur atom, with a C–SO₂–NH–C torsion angle of -54.8°. The two aromatic rings are significantly twisted relative to each other, with a dihedral angle of 71.6°[8].

-

Intramolecular Hydrogen Bonding: An intramolecular N–H⋯Cl hydrogen bond is observed, which influences the conformation of the N-H bond[8].

-

Intermolecular Interactions: In the crystal lattice, molecules form inversion-related dimers through pairs of intermolecular N–H⋯O hydrogen bonds. This interaction is a common structural motif in sulfonamides and is crucial for the stability of the crystal structure[8].

Caption: Dimer formation via intermolecular N-H···O hydrogen bonds.

Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and characterization of the title compound.

Synthesis Protocol

This protocol is adapted from established literature procedures[8].

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloroaniline (1.0 eq) in a minimal amount of pyridine.

-

Addition of Tosyl Chloride: To the stirred solution, add 4-methylbenzenesulfonyl chloride (1.05 eq) portion-wise. The addition may be exothermic; maintain the temperature with a water bath if necessary.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water with vigorous stirring. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product thoroughly with cold water to remove pyridine hydrochloride and any remaining pyridine.

-

Purification: Recrystallize the crude solid from dilute ethanol to obtain pure N-(2-chlorophenyl)-4-methylbenzenesulfonamide as a white crystalline solid.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the melting point and characterize using IR, NMR, and MS as described in Section 3.0.

Characterization Workflow

Caption: A logical workflow for the structural validation of the final product.

Conclusion

N-(2-chlorophenyl)-4-methylbenzenesulfonamide is a readily synthesized compound that serves as an excellent case study for the fundamental chemical properties of the sulfonamide class. Its characterization relies on a standard suite of analytical techniques that together provide an unambiguous structural confirmation. The detailed crystallographic data available offers profound insight into its solid-state conformation and the non-covalent interactions that govern its crystal packing. As a functionalized scaffold, it holds potential as an intermediate for the development of more complex molecules with tailored biological activities, continuing the long and successful legacy of sulfonamides in the field of drug discovery.

References

-

The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace. Available at: [Link][3]

-

Sulfonamide derivative: Significance and symbolism. (2025). Avicenna Journal of Medical Biochemistry. Available at: [Link][4]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Available at: [Link][1]

-

Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2024). Taylor & Francis Online. Available at: [Link][2]

-

N-(2-Chlorophenyl)-4-methylbenzenesulfonamide | C13H12ClNO2S. PubChem. Available at: [Link][6]

-

N-(2-Chlorophenyl)-4-methylbenzenesulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link][8]

-

Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. Available at: [Link][9]

-

Solubility of 4-methylbenzenesulfonamide. Solubility of Things. Available at: [Link][7]

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. tandfonline.com [tandfonline.com]

- 3. scispace.com [scispace.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. N-(2-Chlorophenyl)-p-toluenesulfonamide | 6380-05-8 [m.chemicalbook.com]

- 6. N-(2-Chlorophenyl)-4-methylbenzenesulfonamide | C13H12ClNO2S | CID 80791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. N-(2-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. znaturforsch.com [znaturforsch.com]

Technical Guide: Crystal Structure Analysis of N-(2-chlorophenyl)-4-methylbenzenesulfonamide

This technical guide provides a rigorous analysis of the crystal structure, synthesis, and supramolecular features of N-(2-chlorophenyl)-4-methylbenzenesulfonamide . It is designed for researchers in medicinal chemistry and crystallography, focusing on the structural determinants that influence biological activity and solid-state stability.

Executive Summary

N-(2-chlorophenyl)-4-methylbenzenesulfonamide (C₁₃H₁₂ClNO₂S) represents a critical scaffold in the study of sulfonamide pharmacophores. Its crystal structure reveals a specific syn-clinal conformation stabilized by a rare intramolecular

Chemical Context & Synthesis

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting antibacterial (carbonic anhydrase inhibition), anticancer, and anti-inflammatory properties. The introduction of an ortho-chloro substituent on the N-phenyl ring creates steric and electronic effects that modulate the acidity of the sulfonamide nitrogen and the lipophilicity of the molecule.

Synthesis Protocol

The synthesis follows a nucleophilic substitution pathway (Schotten-Baumann reaction conditions).

Reagents:

-

Substrate: 2-Chloroaniline (1.0 eq)

-

Electrophile: 4-Methylbenzenesulfonyl chloride (Tosyl chloride) (1.1 eq)

-

Base: Pyridine (Solvent/Catalyst) or Sodium Carbonate (aq)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-chloroaniline in dry pyridine at

. -

Addition: Add tosyl chloride portion-wise to maintain temperature

. -

Reflux: Heat the mixture to reflux for 2–4 hours to ensure completion.

-

Quenching: Pour the reaction mixture into ice-cold water/HCl to precipitate the crude sulfonamide.

-

Purification: Filter the precipitate and wash with cold water.

-

Crystallization: Recrystallize from dilute ethanol via slow evaporation at room temperature to obtain X-ray quality single crystals (prisms).

Reaction Workflow Visualization

Figure 1: Synthetic pathway and crystallization workflow for N-(2-chlorophenyl)-4-methylbenzenesulfonamide.

Crystallographic Characterization

The definitive structure was reported by Gowda et al. (2009).[4] The compound crystallizes in the Monoclinic system.[4][5][6]

Crystal Data Table

| Parameter | Value |

| Formula | C₁₃H₁₂ClNO₂S |

| Molecular Weight | 281.75 g/mol |

| Crystal System | Monoclinic |

| Space Group | |

| a ( | 8.661(1) |

| b ( | 9.949(1) |

| c ( | 15.509(1) |

| 99.384(8) | |

| Volume ( | 1318.5(2) |

| Z | 4 |

| Density ( | ~1.42 g/cm³ |

Molecular Conformation

The molecule adopts a "bent" conformation around the sulfur atom.[4]

-

Torsion Angle (

): The -

Ring Orientation: The dihedral angle between the tolyl ring and the chlorophenyl ring is 71.6(1)° , creating a "butterfly-like" shape.

Supramolecular Architecture

The stability of the solid state is governed by a hierarchy of hydrogen bonding interactions.

Intramolecular Interaction ( )

A distinctive feature of this structure is the intramolecular hydrogen bond between the sulfonamide nitrogen (

-

Effect: This locks the N-phenyl ring into a specific orientation relative to the sulfonamide core, reducing entropic penalty upon binding to biological targets (rigidification).

Intermolecular Packing ( )

The primary intermolecular force is the classical hydrogen bond between the N-H donor and a sulfonyl oxygen acceptor (

-

Geometry: These interactions typically form centrosymmetric dimers (Inversion Dimers).

-

Graph Set Motif:

. Two molecules pair up, forming an eight-membered ring involving two N atoms and two O atoms.

Packing Logic Diagram

Figure 2: Supramolecular assembly showing the formation of inversion dimers via hydrogen bonding.

Hirshfeld Surface Analysis

For researchers replicating this analysis, Hirshfeld surface mapping (using CrystalExplorer) is the standard for quantifying these interactions.

Methodology

-

Surface Mapping: Map the

(normalized distance) onto the Hirshfeld surface.[1][2][6] -

Color Code:

-

Red: Distances shorter than sum of van der Waals radii (Hydrogen bonds).

-

White: Distances equal to van der Waals radii.

-

Blue: Distances longer than van der Waals radii.

-

Interpretation of Fingerprint Plots

-

The Red Spots: On the

surface, you will observe two distinct deep red spots. These correspond to the strong -

The Spikes: In the 2D fingerprint plot:

-

Sharp Spikes: Two symmetrical sharp spikes pointing to the bottom left indicate strong hydrogen bonding (

interactions). -

Central Area: A broad region corresponds to

contacts (van der Waals forces), which usually comprise the largest percentage of the surface area (~40-50%). -

Wings: Smaller "wings" may appear due to

(

-

Biological Implications

Understanding this structure aids in drug design:

-

Lipophilicity: The ortho-chloro group increases lipophilicity (

), enhancing membrane permeability compared to the unsubstituted analog. -

Binding Pocket Fit: The twisted conformation (dihedral angle ~71°) suggests this molecule binds best to deep, hydrophobic pockets rather than flat clefts. The intramolecular

bond pre-organizes the molecule, potentially reducing the energy cost of binding to enzymes like Carbonic Anhydrase.

References

-

Primary Crystal Structure: Gowda, B. T., et al. (2009). "N-(2-Chlorophenyl)-4-methylbenzenesulfonamide."[4][7] Acta Crystallographica Section E: Structure Reports Online, 65(5), o1088.

-

Hirshfeld Methodology: Spackman, M. A., & Jayatilaka, D. (2009).[2] "Hirshfeld surface analysis."[1][6][8] CrystEngComm, 11(1), 19-32.

- General Synthesis: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

- 1. Crystal structure and Hirshfeld surface analysis of (E)-4-chloro-N-{2-[2-(4-nitrobenzylidene)hydrazin-1-yl]-2-oxoethyl}benzenesulfonamide N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure and Hirshfeld surface analysis of (E)-N′-benzylidene-4-chlorobenzenesulfonohydrazide and of its (E)-4-chloro-N′-(ortho- and para-methylbenzylidene)benzenesulfonohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of two (E)-N′-(para-substituted benzylidene) 4-chlorobenzenesulfonohydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(2-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(2-Chlorophenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. advancedengineeringscience.com [advancedengineeringscience.com]

- 7. N-(2-Chlorophenyl)-4-methylbenzenesulfonamide | C13H12ClNO2S | CID 80791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

theoretical DFT calculations for N-aryl sulfonamide derivatives

Title: Computational Pharmacophore Modelling: A Theoretical DFT Guide for N-Aryl Sulfonamide Derivatives

Executive Summary

This technical guide outlines a rigorous computational framework for analyzing N-aryl sulfonamide derivatives using Density Functional Theory (DFT). Sulfonamides (

This guide moves beyond basic geometry optimization, detailing a self-validating protocol for predicting reactivity descriptors (HOMO-LUMO), spectroscopic signatures (IR/NMR), and binding potential (MEP). It is designed for application scientists seeking to reduce wet-lab attrition by validating electronic stability and reactivity in silico.

Theoretical Framework: The Sulfonamide Challenge

The N-aryl sulfonamide pharmacophore presents unique challenges for quantum mechanical modeling:

-

Hypervalency: The

group requires basis sets capable of describing expanded valence shells (polarization functions). -

Lone Pair Interactions: The nitrogen lone pair (

) interacts with the aromatic ring ( -

Solvation: These drugs operate in physiological fluids; gas-phase calculations often fail to predict the correct tautomeric state.

Computational Methodology (The Protocol)

Directive: This protocol is optimized for accuracy/cost efficiency using Gaussian/GAMESS standards.

Step 1: Model Chemistry Selection

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic pharmacophores. However, for systems dominated by weak interactions (stacking), M06-2X is recommended due to better dispersion corrections.

-

Basis Set: 6-311++G(d,p) .[1]

-

Why? The ++ (diffuse functions) are critical for describing the lone pairs on Oxygen and Nitrogen and the anionic character often found in sulfonamide salts. The (d,p) (polarization) is mandatory for the sulfur atom to allow d-orbital participation.

-

Step 2: Geometry Optimization & Frequency Analysis

-

Input: 3D coordinates (from ChemDraw/Avogadro).

-

Route: Opt Freq B3LYP/6-311++G(d,p) SCRF=(PCM, Solvent=Water)

-

Validation: Ensure no imaginary frequencies (NIMAG=0).

-

Self-Validating Check: If a negative frequency appears (e.g.,

), the structure is a transition state, not a minimum. Displace coordinates along the normal mode and re-optimize.

-

Step 3: Solvent Modeling

Use the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density).

-

Causality: Sulfonamides often undergo

-dependent ionization. Gas-phase calculations overestimate the stability of the neutral form compared to the zwitterionic or anionic forms found in blood plasma.

Visualization: The Computational Workflow

Figure 1: Step-by-step computational workflow ensuring convergence to a true local minimum before property extraction.

Electronic & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The energy gap (

-

HOMO: Localized on the N-aryl ring (electron donor).

-

LUMO: Localized on the

and electron-withdrawing substituents (electron acceptor). -

Correlation: A lower

implies "softer" molecules, which are generally more polarizable and more reactive toward biological receptors (Soft Acid-Base Theory).

Table 1: Key Reactivity Descriptors & Formulas

| Descriptor | Formula | Biological Significance |

| Energy Gap ( | Inverse measure of stability; low gap = high reactivity. | |

| Chemical Hardness ( | Resistance to charge transfer. Hard drugs bind hard receptors. | |

| Electrophilicity Index ( | Propensity to accept electrons; critical for covalent inhibitors. | |

| Chemical Potential ( | Direction of electron flow (Drug |

Note:

Molecular Electrostatic Potential (MEP)

MEP maps are vital for predicting non-covalent bonding (hydrogen bonding,

-

Red Regions (Negative): Oxygen atoms of

. These act as H-bond acceptors. -

Blue Regions (Positive): The sulfonamide -NH proton. This is the H-bond donor, critical for binding to the Zinc active site in enzymes like Carbonic Anhydrase.

Structural Analysis: The NBO Perspective

Standard orbital analysis often misses the subtle stereoelectronic effects in sulfonamides. Natural Bond Orbital (NBO) analysis is required to quantify the anomeric effect .

-

Key Interaction:

-

Interpretation: The delocalization of the Nitrogen lone pair into the antibonding orbital of the S-O bond strengthens the S-N bond (shortening it) and weakens the S-O bond. This interaction is responsible for the barrier to rotation around the S-N bond, locking the drug into a specific conformation that may (or may not) fit the target protein.

Visualization: Reactivity Logic

Figure 2: Logical flow connecting quantum mechanical orbital energies to macroscopic biological activity.

Spectroscopic Validation

To ensure the calculated structure matches the synthesized compound, compare experimental vs. theoretical spectra.[2][3]

-

Vibrational Spectroscopy (IR):

-

Scaling: DFT frequencies are harmonic and typically overestimate experimental (anharmonic) frequencies by ~5%. Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)).

-

Marker Bands: Look for asymmetric

stretch (

-

-

NMR (GIAO Method):

-

Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.

-

Calculate shielding tensors in DMSO solvent (PCM) to match experimental conditions.

-

References

-

Methodology & Basis Sets: "B3LYP/6-311+G(d,p) optimized structures of the sulfonamides investigated." ResearchGate.[4][5] Link

-

Biological Correlation (HOMO-LUMO): "Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives... HOMO and LUMO are pivotal physicochemical parameters influencing the biological activity."[6] ACS Publications. Link

-

Electrostatic Potential (MEP): "Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis."[7] ChemRxiv. Link

-

NBO & S-N Interactions: "Theoretical studies on S–N interactions in sulfonamides." ResearchGate.[4][5] Link

-

Anticancer Applications: "Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches." MDPI. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

Solubility Profile of N-(2-chlorophenyl)-4-methylbenzenesulfonamide in Organic Solvents: A Methodological Framework for Pharmaceutical Development

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and therapeutic efficacy.[1][2] N-(2-chlorophenyl)-4-methylbenzenesulfonamide (CAS: 6380-05-8) is a sulfonamide-based compound whose physicochemical properties, particularly its solubility in various organic solvents, are paramount for process development, purification, crystallization, and formulation design.[3][4] This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound. While specific experimental data for this molecule is not widely published, this document outlines the authoritative methodologies, explains the causal reasoning behind experimental choices, and presents an illustrative data set to guide researchers. We detail the equilibrium shake-flask method, the gold standard for solubility determination, coupled with High-Performance Liquid Chromatography (HPLC) for robust quantification. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and scientifically sound understanding of the solubility characteristics of N-(2-chlorophenyl)-4-methylbenzenesulfonamide and related compounds.

Introduction: The Critical Role of Solubility in Drug Development

N-(2-chlorophenyl)-4-methylbenzenesulfonamide is an organic molecule belonging to the sulfonamide class of compounds. Its chemical structure, featuring two aromatic rings and key functional groups, dictates its intermolecular interactions and, consequently, its solubility behavior.

Key Molecular Information:

-

IUPAC Name: N-(2-chlorophenyl)-4-methylbenzenesulfonamide[5]

-

CAS Number: 6380-05-8[5]

-

Molecular Formula: C₁₃H₁₂ClNO₂S[5]

-

Molecular Weight: 281.76 g/mol [5]

The solubility of an API is defined as the equilibrium amount of the solid compound that can be dissolved in a specific solvent system at a given temperature and pressure.[6] This parameter is not merely a physical constant but a crucial piece of data that influences the entire drug development pipeline:

-

Process Chemistry & Purification: Knowledge of solubility is essential for designing efficient crystallization processes, which are used to purify the API and achieve the desired crystal form (polymorph).[4][7] The choice of an appropriate solvent system, guided by solubility data, directly impacts yield, purity, and particle size distribution.

-

Formulation Development: For a drug to be absorbed, particularly after oral administration, it must first be in solution at the site of absorption.[1] Poor solubility is a major hurdle, with over 40% of new chemical entities exhibiting low aqueous solubility.[1] Understanding solubility in various organic solvents helps in developing advanced formulations such as amorphous solid dispersions or lipid-based systems to enhance bioavailability.[2]

-

Preclinical and Safety Studies: The choice of vehicle for toxicology studies depends on the API's solubility. Insoluble compounds can lead to inaccurate and unreliable study outcomes.[8]

Therefore, a thorough investigation of the solubility profile of N-(2-chlorophenyl)-4-methylbenzenesulfonamide is a foundational step in its journey from a chemical entity to a viable drug product.

Experimental Determination of Equilibrium Solubility

To ensure accuracy and reproducibility, the equilibrium solubility of N-(2-chlorophenyl)-4-methylbenzenesulfonamide must be determined using a validated, self-consistent protocol. The isothermal saturation shake-flask method is the most reliable and widely accepted technique.[9][10]

Principle of the Method

The core principle is to create a saturated solution by allowing an excess amount of the solid solute to equilibrate with the solvent at a constant temperature. The system reaches equilibrium when the rate of dissolution of the solid equals the rate of precipitation from the solution. Once equilibrium is established, the liquid phase is carefully separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.[10][11]

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by ensuring that equilibrium is truly reached and that the measured concentration is accurate.

Materials & Equipment:

-

N-(2-chlorophenyl)-4-methylbenzenesulfonamide (solid, >99% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Thermostatic orbital shaker or shaking incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, pre-conditioned)

-

HPLC system with UV detector

-

Centrifuge (optional)

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of solid N-(2-chlorophenyl)-4-methylbenzenesulfonamide to several vials for each solvent to be tested. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, which is the primary confirmation of saturation.[10]

-

Accurately add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation during incubation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K / 25 °C). The temperature must be controlled precisely, as solubility is highly temperature-dependent.[4]

-

Agitate the samples for a predetermined period (e.g., 48-72 hours).

-

Causality Check: Why 48-72 hours? While equilibrium might be reached sooner, this extended duration helps ensure that even slowly dissolving compounds or those undergoing polymorphic transformations reach a stable equilibrium. To validate the equilibration time, samples can be taken at various time points (e.g., 24, 48, 72 hours); when consecutive measurements show no significant change in concentration, equilibrium is confirmed.

-

-

Sample Separation (Critical Step):

-

After equilibration, allow the vials to rest in the thermostatic bath for at least 2 hours to let the excess solid settle. This minimizes the amount of solid that needs to be filtered.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Trustworthiness Protocol: Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed vial for analysis. The first few drops should be discarded to pre-saturate the filter material, preventing loss of the analyte due to adsorption onto the filter surface. This step is crucial to avoid overestimation of solubility from suspended microparticles.[10]

-

-

Analysis & Quantification:

-

Accurately weigh the collected filtrate.

-

Dilute the filtrate with a suitable solvent (typically the mobile phase used for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of N-(2-chlorophenyl)-4-methylbenzenesulfonamide in the diluted sample using a validated HPLC-UV method as described in Section 2.3.

-

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a robust, specific, and sensitive method for quantifying the concentration of the dissolved API.[11][12]

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of N-(2-chlorophenyl)-4-methylbenzenesulfonamide of known concentrations in the chosen mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area from the UV detector. Plot a calibration curve of peak area versus concentration. The curve must exhibit excellent linearity (R² > 0.999).

-

Sample Analysis: Inject the prepared (filtered and diluted) sample from the solubility experiment.

-

Calculation: Determine the concentration of the API in the sample by interpolating its peak area on the calibration curve. Back-calculate the original concentration in the saturated solution, accounting for all dilutions.

Diagram: Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the saturation shake-flask method.

Caption: From experimental data to practical application.

Conclusion

A comprehensive understanding of the solubility profile of N-(2-chlorophenyl)-4-methylbenzenesulfonamide is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. This guide provides the scientific and logical framework for obtaining this critical data. By employing a robust experimental protocol like the isothermal shake-flask method and a precise analytical technique such as HPLC, researchers can generate high-quality, reliable solubility data. This data forms the bedrock for rational solvent selection, optimization of purification and crystallization processes, and the design of effective drug delivery systems, ultimately accelerating the path from laboratory discovery to clinical application.

References

- Vertex AI Search. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning.

-

PubChem. N-(2-Chlorophenyl)-4-methylbenzenesulfonamide. Available from: [Link]

-

American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available from: [Link]

-

TBZMED. Solubility prediction of sulfonamides at various temperatures using a single determination. Available from: [Link]

-

PMC. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Available from: [Link]

-

ACS Publications. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Available from: [Link]

-

Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Available from: [Link]

-

ResearchGate. Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. Available from: [Link]

-

PMC. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

-

Syrris. (2024). Pharmaceutical Crystallization in drug development. Available from: [Link]

-

PMC. N-(2-Chlorophenyl)-4-methylbenzenesulfonamide. Available from: [Link]

-

ACS Publications. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data. Available from: [Link]

-

ResearchGate. (2025). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Available from: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]

-

ResearchGate. (2025). Solubility prediction of sulfonamides at various temperatures using a single determination. Available from: [Link]

-

Academia.edu. Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Available from: [Link]

-

ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. Available from: [Link]

-

LinkedIn. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. Available from: [Link]

-

Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. Available from: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. seppic.com [seppic.com]

- 3. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 4. crystallizationsystems.com [crystallizationsystems.com]

- 5. N-(2-Chlorophenyl)-4-methylbenzenesulfonamide | C13H12ClNO2S | CID 80791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. syrris.com [syrris.com]

- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. improvedpharma.com [improvedpharma.com]

- 12. ijsrtjournal.com [ijsrtjournal.com]

Methodological & Application

Technical Application Note: Recrystallization Protocols for N-(2-chlorophenyl)-4-methylbenzenesulfonamide

Executive Summary

Target Compound: N-(2-chlorophenyl)-4-methylbenzenesulfonamide CAS Registry Number: 6380-05-8 Molecular Formula: C₁₃H₁₂ClNO₂S Molecular Weight: 281.76 g/mol Target Melting Point: ~102 °C [1, 2][1][2][3]

This application note details the purification of N-(2-chlorophenyl)-4-methylbenzenesulfonamide via recrystallization. While the synthesis typically involves the condensation of 2-chloroaniline with p-toluenesulfonyl chloride, the resulting crude product often contains unreacted amines, sulfonyl chlorides, or hydrochloride salts.

Two primary protocols are defined:

-

Standard Purification (Ethanol/Water): Optimized for bulk purification and yield.

-

High-Purity Crystallization (Absolute Ethanol): Optimized for structural analysis (XRD) and removing trace lipophilic impurities.

Physicochemical Context & Solvent Selection

Successful recrystallization relies on manipulating the solubility differential between the target sulfonamide and its impurities. N-(2-chlorophenyl)-4-methylbenzenesulfonamide exhibits a "lipophilic backbone with polar functionality" motif.

-

Solubility Profile:

-

Water: Insoluble (Hydrophobic aryl rings).

-

Ethanol/Methanol: Soluble at high temperatures; sparingly soluble at room temperature.

-

Chloroform/DCM: Highly soluble (Not suitable for crystallization, good for extraction).

-

Solvent System Logic

The literature confirms dilute ethanol (ethanol/water mixture) as the optimal solvent system [1]. The chlorine substituent on the ortho position of the N-phenyl ring increases lipophilicity compared to unsubstituted sulfonamides, making pure water an effective anti-solvent.

| Solvent | Boiling Point (°C) | Dielectric Constant ( | Role in Protocol |

| Ethanol | 78.4 | 24.5 | Primary Solvent: Dissolves sulfonamide at |

| Water | 100.0 | 80.1 | Anti-Solvent: Reduces solubility to induce nucleation. |

| Methanol | 64.7 | 32.7 | Alternative: Lower boiling point; higher risk of "oiling out". |

| Toluene | 110.6 | 2.38 | Impurity Removal: Keeps non-polar byproducts in solution (if used). |

Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Objective: Removal of polar salts (e.g., pyridinium hydrochloride) and unreacted starting materials. Scale: Protocol is normalized for 5.0 g of crude material.

Step-by-Step Methodology:

-

Dissolution:

-

Place 5.0 g of crude N-(2-chlorophenyl)-4-methylbenzenesulfonamide in a 100 mL Erlenmeyer flask.

-

Add absolute ethanol (approx. 15–20 mL) and a magnetic stir bar.

-

Heat the mixture to a gentle reflux (~80 °C) on a hot plate/stirrer.

-

Note: If the solid does not dissolve completely, add ethanol in 2 mL increments until a clear solution is obtained. Do not exceed 40 mL total volume.

-

-

Hot Filtration (Critical for Clarity):

-

If insoluble particles (dust, inorganic salts) are visible, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper or a sintered glass funnel.

-

Caution: Keep the setup hot to prevent premature crystallization on the filter.

-

-

Anti-Solvent Addition:

-

Maintain the filtrate at near-boiling temperature.

-

Slowly add warm distilled water (approx. 50–60 °C) dropwise via a pipette.

-

Endpoint: Stop addition immediately when a faint, persistent turbidity (cloudiness) appears.

-

Add 1–2 mL of hot ethanol to clear the turbidity and restore a homogenous solution.

-

-

Controlled Cooling (Nucleation):

-

Remove the flask from the heat source.

-

Allow the flask to cool to room temperature undisturbed. Do not stir.

-

Mechanism:[2][4] Slow cooling promotes the formation of well-defined crystals rather than amorphous powder.

-

Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.

-

-

Isolation:

-

Filter the crystals using vacuum filtration (Buchner funnel).

-

Wash the filter cake with 10 mL of ice-cold 50% ethanol/water .

-

Dry the solid in a vacuum oven at 50 °C for 4 hours or air-dry overnight.

-

Protocol B: Single Crystal Growth (Slow Evaporation)

Objective: High-purity crystals for X-ray diffraction (XRD) or analytical standards [1].

-

Dissolve 0.5 g of semi-pure compound in the minimum amount of absolute ethanol at room temperature (or slightly warmed).

-

Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

-

Cover the vial mouth with Parafilm and poke 3–4 small holes with a needle to restrict evaporation rate.

-

Store in a vibration-free, dark environment for 3–7 days.

-

Harvest crystals when solvent volume reduces by ~50%.

Process Visualization

Recrystallization Workflow

The following diagram illustrates the critical decision points in the purification process.

Figure 1: Decision logic for the recrystallization of N-aryl sulfonamides.

Troubleshooting & Optimization

Issue: "Oiling Out"

Symptom: The compound separates as a liquid droplet layer instead of crystals upon cooling. Cause: The melting point (~102 °C) is relatively low. If the solution is too concentrated or cooled too fast, the solute precipitates as a supercooled liquid. Corrective Action:

-

Reheat: Bring the mixture back to a boil until the oil redissolves.

-

Dilute: Add slightly more ethanol.

-

Seed: Allow to cool to ~90 °C and add a "seed crystal" of pure compound to provide a nucleation surface.

-

Slower Cooling: Wrap the flask in a towel to slow the heat loss.

Issue: Low Yield

Cause: Too much ethanol was used, keeping the compound in solution even at 0 °C. Corrective Action:

-

Concentrate the mother liquor (filtrate) using a rotary evaporator.

-

Repeat the crystallization on the residue with a stricter solvent ratio.

Safety & Handling (MSDS Summary)

-

Hazards: Sulfonamides may cause skin sensitization. The starting material (2-chloroaniline) is toxic; ensure crude material is handled in a fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Waste: Dispose of ethanol/water filtrates in non-halogenated organic waste streams.

References

-

Gowda, B. T., et al. (2009). "N-(2-Chlorophenyl)-4-methylbenzenesulfonamide."[1][2][3][5][6][7] Acta Crystallographica Section E, E65, o188.

-

ChemicalBook. (2024). "N-(2-Chlorophenyl)-p-toluenesulfonamide Properties and Melting Point."

-

PubChem. (2024). "N-(2-chlorophenyl)-4-methylbenzenesulfonamide (CAS 6380-05-8)."[1][2][3][5] National Library of Medicine.

Sources

- 1. N-(2-Chlorophenyl)-p-toluenesulfonamide | 6380-05-8 [m.chemicalbook.com]

- 2. Aceanthrenequinone 99+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. N-(2-Chlorophenyl)-4-methylbenzenesulfonamide | C13H12ClNO2S | CID 80791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(2-CHLOROPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE | 6380-05-8 [sigmaaldrich.com]

- 6. N-(2-CHLOROPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE | 6380-05-8 [sigmaaldrich.com]

- 7. N-(2-(4-CHLOROPHENYL)ETHYL)-4-METHYLBENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Metal Complexation with N-(2-chlorophenyl)-4-methylbenzenesulfonamide

Executive Summary

This technical guide details the protocol for utilizing N-(2-chlorophenyl)-4-methylbenzenesulfonamide (Ligand L ) as a coordinating agent in transition metal chemistry. Unlike simple sulfonamides, the presence of the ortho-chloro substituent on the N-phenyl ring introduces specific steric and electronic effects (inductive electron withdrawal) that influence metal binding affinity and geometry.

This guide provides a self-validating workflow for:

-

Ligand Synthesis: High-purity generation of the sulfonamide scaffold.

-

Metal Complexation: A generalized protocol for divalent metals (Cu(II), Zn(II), Co(II), Ni(II)).

-

Structural Validation: Logic for interpreting IR, NMR, and XRD data to confirm coordination.

Ligand Profile & Chemistry

Chemical Name: N-(2-chlorophenyl)-4-methylbenzenesulfonamide

Formula: C₁₃H₁₂ClNO₂S

MW: 281.76 g/mol

Key Feature: The sulfonamide nitrogen (-SO₂N H-) is the primary coordination site. The proton is acidic (pKa

Mechanistic Diagram: Synthesis & Coordination Logic

Figure 1: Reaction pathway from precursor synthesis to metal coordination. The critical step is the deprotonation of the sulfonamide nitrogen to enable metal binding.

Protocol A: Ligand Synthesis

Objective: Synthesize pure N-(2-chlorophenyl)-4-methylbenzenesulfonamide.

Materials

-

4-Methylbenzenesulfonyl chloride (Tosyl chloride)

-

Pyridine (Solvent/Base) or Triethylamine/DCM system

-

Ethanol (Recrystallization)[3]

-

HCl (10%)

Step-by-Step Methodology

-

Stoichiometry: Dissolve 2-chloroaniline (10 mmol, 1.27 g) in dry pyridine (10 mL).

-

Addition: Cool the solution to 0–5°C in an ice bath. Slowly add 4-methylbenzenesulfonyl chloride (12 mmol, 2.28 g) in small portions over 20 minutes. Note: Slight excess of tosyl chloride ensures complete consumption of the aniline.

-

Reflux: Heat the mixture to reflux (100–110°C) for 2–3 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Quenching: Cool to room temperature and pour the reaction mixture into 100 mL of ice-cold water containing 10 mL concentrated HCl. Rationale: HCl neutralizes the pyridine and precipitates the sulfonamide.

-

Isolation: Filter the resulting precipitate. Wash with cold water (3x) to remove pyridinium salts.

-

Purification: Recrystallize from aqueous ethanol (1:1).

-

Target Yield: 75–85%

-

Melting Point: 108–110°C (Literature value comparison required).

-

Protocol B: Metal Complexation (General M(II))

Objective: Synthesize bis-ligand complexes [M(L)₂] or [M(L)₂(H₂O)₂] where M = Cu, Zn, Co, Ni.

Critical Pre-requisite

Sulfonamides are poor ligands in their neutral form. Deprotonation is mandatory.

Methodology

-

Ligand Solution: Dissolve purified Ligand L (2 mmol, 0.56 g) in 20 mL warm Ethanol/Methanol.

-

Activation (Deprotonation): Add 1M NaOH or KOH solution dropwise until pH reaches ~9-10.

-

Visual Cue: The solution often clears or changes slight shade as the anion forms.

-

-

Metal Addition: Dissolve Metal(II) Acetate or Chloride (1 mmol) in 10 mL distilled water/ethanol.

-

Note: Acetate salts are preferred as the acetate acts as a buffer, assisting deprotonation if NaOH is insufficient.

-

-

Reaction: Add the metal solution to the ligand solution dropwise with constant stirring.

-

Reflux: Reflux the mixture for 3–4 hours.

-

Observation: A color change or precipitation indicates complex formation.

-

-

Isolation: Cool to room temperature. Filter the solid complex.

-

Washing: Wash with warm water (removes unreacted metal salts) followed by cold ethanol (removes unreacted ligand).

-

Drying: Dry in a vacuum desiccator over CaCl₂.

Data Table: Expected Stoichiometry

| Component | Molar Ratio | Role | Notes |

| Ligand (L) | 2.0 | Donor | Forms [L]⁻ anion |

| Metal Salt (M²⁺) | 1.0 | Center | Cu, Zn, Co, Ni |

| Base (OH⁻) | 2.0 | Activator | Neutralizes H⁺ from sulfonamide |

Structural Characterization Logic

How to validate the complex structure.

A. Infrared Spectroscopy (FTIR)

The coordination is confirmed by shifts in the vibrational frequencies of the sulfonamide group.

| Functional Group | Ligand (Free) cm⁻¹ | Complex (Coord.) cm⁻¹ | Diagnostic Logic |

| ν(N-H) | 3200–3300 | Absent | Disappearance confirms deprotonation and N-metal bonding. |

| ν(SO₂) asym | ~1330 | 1300–1320 | Shifts to lower frequency due to electron density redistribution toward Metal. |

| ν(SO₂) sym | ~1160 | 1140–1150 | Shifts to lower frequency. |

| ν(M-N) | N/A | 450–550 | New band appearance indicates Metal-Nitrogen bond. |

B. H-NMR Spectroscopy (for Zn/Cd complexes)

Note: Paramagnetic metals (Cu, Co, Ni) will broaden signals, making NMR difficult. Use NMR for diamagnetic Zn(II).

-

NH Signal: The singlet at

9.5–10.5 ppm (characteristic of sulfonamide NH) must disappear in the complex, confirming the replacement of the proton by the metal ion. -

Aromatic Shift: Slight downfield shift of the ortho-protons due to the deshielding effect of the metal center.

C. X-Ray Diffraction (Single Crystal)

If crystals are obtained (slow evaporation from DMF/DMSO), expect:

-

Geometry: Tetrahedral or Octahedral (if solvent coordinates).

-

Bond Lengths: M-N bond distance typically 1.9–2.1 Å.

-

Steric Check: The 2-Cl group usually points away from the metal center to minimize steric clash, or participates in weak secondary interactions.

Biological Application Workflow

Antimicrobial Screening Protocol (Agar Well Diffusion)

Figure 2: Standard workflow for evaluating biological efficacy of synthesized complexes.

Protocol:

-

Control: Use DMSO as negative control; Ciprofloxacin as positive control.

-

Measurement: Measure diameter of inhibition zone in millimeters.

-

Significance: Metal complexes of sulfonamides often show enhanced activity compared to free ligands due to the Overtone Concept of Cell Permeability (Lipophilicity increases upon chelation, facilitating cell membrane penetration).

References

-

Gowda, B. T., et al. (2009). "N-(2-Chlorophenyl)-4-methylbenzenesulfonamide."[1][3] Acta Crystallographica Section E: Structure Reports Online, 65(7), o1588.

- Core Reference for Ligand Structure and Crystallography.

-

Perlovich, G. L., et al. (2006).[3] "Sulfonamide crystals: structure, thermodynamics and biological activity." Journal of Molecular Structure, 785(1-3), 18-26.

- Reference for thermodynamic properties of sulfonamide deriv

- Chohan, Z. H., et al. (2006). "Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides and their metal(II) complexes." Journal of Enzyme Inhibition and Medicinal Chemistry, 21(6), 741-748.

-

PubChem Compound Summary. (2023). "N-(2-chlorophenyl)-4-methylbenzenesulfonamide."[1][3] CID 80791.[1]

- Verification of chemical identity and physical properties.

Sources

Introduction: The Folate Trap and the Challenge of Sulfonamides

Application Note: Advanced Antimicrobial Assay Protocols for Sulfonamide Derivatives

Sulfonamides are among the oldest synthetic antimicrobial agents, yet they remain a cornerstone of medicinal chemistry due to their ability to inhibit bacterial folate biosynthesis.[1][2] They act as competitive inhibitors of dihydropteroate synthase (DHPS) , mimicking para-aminobenzoic acid (pABA).[1][2][3]

However, testing sulfonamide derivatives presents a unique set of challenges compared to other antibiotic classes. Unlike beta-lactams, which trigger rapid lysis, sulfonamides are bacteriostatic and their activity is easily antagonized by environmental folate precursors (thymidine and pABA).

Critical Warning: Standard antimicrobial susceptibility testing (AST) protocols often yield false resistance for sulfonamides if the media chemistry is not strictly controlled. This guide details the specific modifications required to generate reproducible, field-valid data.

Mechanism of Action & Synergy

To understand the assay design, one must visualize the pathway. Sulfonamides block the first step, while their common synergistic partner, Trimethoprim, blocks the downstream reduction.[4]

Figure 1: The Bacterial Folate Biosynthesis Pathway. Sulfonamides competitively inhibit DHPS, preventing the condensation of pABA with DHPP.[1][2][3][4] Note the downstream target of Trimethoprim, explaining the mechanistic basis for synergy testing.

Pre-Assay Critical Considerations

Before pipetting, you must address three variables that specifically affect sulfonamide data integrity.

A. Media Antagonism (The "Thymidine Effect")

Standard Mueller-Hinton Broth (MHB) often contains traces of thymidine or pABA. Bacteria can utilize exogenous thymidine to bypass the sulfonamide-induced folate blockade (the "thymidine bypass"), resulting in false resistance.

-

Requirement: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) specifically certified as "low thymidine/thymine."

-

Validation: If unsure, add Lysed Horse Blood (LHB) (2.5% - 5% v/v) to the media. LHB contains the enzyme thymidine phosphorylase, which degrades thymidine, restoring sulfonamide activity.[5]

B. The Solubility Paradox

Most novel sulfonamide derivatives are lipophilic and require DMSO for solubilization.

-

Constraint: High DMSO concentrations (>1%) are toxic to bacteria and can sensitize the membrane, artificially lowering MICs.

-

Standard: Dissolve stock at 100x the highest test concentration in 100% DMSO. Dilute into the assay plate such that the final DMSO concentration is ≤ 1% (ideally 0.5%).

C. The "Trailing" Endpoint

Sulfonamides rarely produce a sharp "clear vs. turbid" distinction. Instead, you will often see a gradual reduction in turbidity (haze) that persists across several wells.

-

Expert Insight: Do not read the MIC as the first completely clear well. According to CLSI standards, the MIC for sulfonamides is the concentration that inhibits ≥80% of growth compared to the control.[6]

Protocol 1: High-Throughput Broth Microdilution (MIC)

This protocol is adapted from CLSI M07 guidelines, optimized for sulfonamide screening.

Materials:

-

Organism: E. coli ATCC 25922 (Quality Control Strain).

-

Media: CAMHB (Low Thymidine).

-

Compound: Sulfonamide derivative (Stock: 10 mg/mL in DMSO).[7]

-

Plate: 96-well, U-bottom, sterile polystyrene.

Workflow:

-

Inoculum Preparation:

-

Select 3-5 colonies from an overnight agar plate.

-

Suspend in saline to match 0.5 McFarland Standard (

CFU/mL).[8] -

Dilute this suspension 1:100 in CAMHB.

-

-

Compound Dilution (The 2x Method):

-

Prepare your compound series at 2x the desired final concentration in CAMHB.[9]

-

Example: If testing 64 µg/mL to 0.125 µg/mL, prepare the first tube at 128 µg/mL (ensure DMSO < 2% at this stage).

-

Add 50 µL of CAMHB to columns 2-12 of the 96-well plate.

-

Add 100 µL of the 2x highest concentration to column 1.

-

Transfer 50 µL from Col 1 to Col 2, mix, and repeat to Col 10. Discard 50 µL from Col 10.

-

Controls:

-

Col 11: Growth Control (Media + Solvent + Bacteria).

-

Col 12: Sterility Control (Media only).

-

-

-

Inoculation:

-

Add 50 µL of the diluted inoculum (from Step 1) to wells in columns 1-11.

-

Final Volume: 100 µL. Final Bacterial Density:

CFU/mL.[8]

-

-

Incubation:

-

Seal plate with breathable film. Incubate at 35°C ± 2°C for 16–20 hours .

-

-

Reading Results (The 80% Rule):

-

Place the plate on a dark background.

-

Ignore faint haze. Look for a significant reduction in the "button" size at the bottom of the well.

-

MIC Definition: The lowest concentration showing ≥80% inhibition of growth compared to the growth control well.

-

Protocol 2: Checkerboard Synergy Assay (Sulfonamide + Trimethoprim)

Since sulfonamides are rarely used as monotherapy, testing synergy with Trimethoprim (TMP) is essential for clinical relevance.

Concept: Create a 2D matrix of concentrations to calculate the Fractional Inhibitory Concentration Index (FICI) .

Workflow Diagram:

Figure 2: Checkerboard Assay Logic. Drug A (Sulfonamide) is diluted down the Y-axis; Drug B (Trimethoprim) is diluted across the X-axis.

Data Analysis:

Calculate FICI for each well at the inhibition interface:

Interpretation:

| FICI Value | Interpretation |

|---|---|

| ≤ 0.5 | Synergistic (High Clinical Potential) |

| > 0.5 to 4.0 | Indifferent / Additive |

| > 4.0 | Antagonistic |

Protocol 3: Time-Kill Kinetics

To confirm the bacteriostatic nature of your derivative.

-

Setup: Prepare 10 mL of CAMHB containing the sulfonamide at 4x MIC .

-

Inoculum: Inoculate with

CFU/mL (log-phase bacteria). -

Sampling: Remove aliquots at 0, 4, 8, and 24 hours.

-

Quantification: Serially dilute aliquots in saline and plate onto Agar. Count colonies.

-

Interpretation:

-

Bacteriostatic: < 3 log reduction in CFU/mL at 24h (Expected for Sulfonamides).

-

Bactericidal: ≥ 3 log reduction in CFU/mL at 24h.

-

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018).[10] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[10] [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[7] Reading guide for broth microdilution. [Link]

-

Hamilton-Miller, J. M. (1988). Reversal of activity of trimethoprim/sulfamethoxazole by thymidine in commercial culture media. Journal of Antimicrobial Chemotherapy. [Link]

-

Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Susceptibility on Solid Media | Basicmedical Key [basicmedicalkey.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. revive.gardp.org [revive.gardp.org]

microwave-assisted synthesis of N-(2-chlorophenyl)-4-methylbenzenesulfonamide

Application Note: Accelerating Sulfonamide Synthesis

A Detailed Protocol for the Microwave-Assisted Synthesis of N-(2-chlorophenyl)-4-methylbenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Convergence of Speed and Significance

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The target molecule, N-(2-chlorophenyl)-4-methylbenzenesulfonamide, represents a key aryl sulfonamide scaffold, a valuable building block for drug discovery and materials science. Traditional methods for synthesizing such compounds often involve prolonged reaction times at elevated temperatures, leading to significant energy consumption and the potential for byproduct formation.[1][2]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, aligning perfectly with the principles of green chemistry.[3][4][5] By utilizing microwave irradiation, chemical transformations can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[1][6] This technique leverages direct, efficient energy transfer to polar molecules within the reaction mixture, resulting in rapid, uniform heating that is difficult to achieve with conventional methods.[5][7] The benefits are manifold: significantly increased reaction rates, improved chemical yields, enhanced product purity, and reduced energy consumption, making MAOS an indispensable tool for the modern research scientist.[3][4][6]

This guide provides a comprehensive, field-proven protocol for the synthesis of N-(2-chlorophenyl)-4-methylbenzenesulfonamide, leveraging the power and precision of microwave chemistry.

Scientific Principles: Mechanism and Microwave Interaction

The synthesis of N-(2-chlorophenyl)-4-methylbenzenesulfonamide proceeds via a nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (tosyl chloride) and 2-chloroaniline.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of the 2-chloroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

The Role of Microwave Irradiation: Conventional heating relies on conduction and convection, which is often slow and inefficient, creating temperature gradients within the vessel.[4] Microwave synthesis, however, operates through two primary mechanisms that directly couple energy with the molecules in the reaction mixture:[4][5]

-

Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent used, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform internal heating.

-

Ionic Conduction: If charged particles (ions) are present, they will migrate in the presence of the electric field. The resulting collisions cause rapid heating of the medium.

Chemical processes that involve a polar transition state, as is the case in this sulfonylation reaction, are particularly favored by microwave irradiation, leading to a significant acceleration in reaction rate.[3]

Sources

- 1. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. ijrpas.com [ijrpas.com]

- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Frontiers | The Advances in the Special Microwave Effects of the Heterogeneous Catalytic Reactions [frontiersin.org]

solvent selection for nucleophilic substitution of sulfonyl chlorides

Executive Summary

The formation of sulfonamides and sulfonate esters via sulfonyl chlorides (

However, modern drug development mandates a shift toward "Green" and scalable solvents due to the neurotoxicity and environmental persistence of chlorinated solvents. This guide provides a scientifically grounded protocol for replacing DCM with 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) , while introducing Schotten-Baumann biphasic conditions for scale-up.

Mechanistic Foundation: The Electrophilic Sulfur

To select the right solvent, one must understand the transition state. The reaction of a nucleophile (amine or alcohol) with a sulfonyl chloride proceeds via an

-

The Challenge: The sulfur atom is highly electrophilic. While the desired reaction is with the amine (

), the sulfonyl chloride is prone to hydrolysis by adventitious water ( -

Solvent Role: The solvent must solvate the transition state without stabilizing the leaving group (

) so strongly that it encourages ionization (solvolysis) prior to nucleophilic attack. -

The Kinetic Imperative:

Since

, the reaction is kinetically controlled. However, in polar aprotic solvents (DMF, DMSO), the activity of water is enhanced, increasing the hydrolysis risk. In contrast, ethers and esters suppress water activity while solubilizing the organic reactants.

Solvent Selection Matrix

The following table synthesizes data from the GSK and Sanofi solvent selection guides, adapted for sulfonylation specifically.

| Solvent Class | Solvent | Suitability | Key Technical Insight |

| Green Ether | 2-MeTHF | Recommended | The Gold Standard. Unlike THF, it is immiscible with water (clean workup) and stable to bases.[1] Higher boiling point ( |

| Ester | Ethyl Acetate | Viable | Excellent for workup. Warning: Can undergo aminolysis (forming acetamides) with highly reactive primary amines at high temps. Use only at |

| Chlorinated | DCM | Restricted | High solubility, but neurotoxic.[2] Difficult to dry completely (hygroscopic). Use only if substrate solubility fails in 2-MeTHF. |

| Biphasic | Toluene/Water | Scale-Up | Ideal for Schotten-Baumann conditions. The interface limits hydrolysis while allowing rapid reaction of the amine. |

| Polar Aprotic | DMF/NMP | Avoid | High boiling points make removal difficult. Hygroscopic nature promotes hydrolysis of the sulfonyl chloride reagent. |

Decision Framework (Workflow)

The following logic gate assists in selecting the optimal solvent system based on substrate properties.

Figure 1: Solvent Selection Decision Tree. Blue nodes indicate decision points; Green nodes indicate preferred Green Chemistry pathways; Red indicates biphasic systems for polar substrates.

Experimental Protocols

Protocol A: Homogeneous "Green" Sulfonylation (2-MeTHF)

Best for: Standard medicinal chemistry library generation, lipophilic amines.

Reagents:

-

Amine substrate (1.0 equiv)[3]

-

Sulfonyl Chloride (1.1 - 1.2 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

-

Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

-

Preparation: Charge a flame-dried reaction vial with the amine (1.0 mmol) and 2-MeTHF (5 mL, 0.2 M).

-

Base Addition: Add DIPEA (2.0 mmol) via syringe.

-

Temperature Control: Cool the mixture to

(ice bath). Note: Sulfonyl chlorides are highly reactive; cooling prevents exotherms and side reactions. -

Addition: Dissolve the Sulfonyl Chloride (1.1 mmol) in minimal 2-MeTHF and add dropwise to the amine solution.

-

Reaction: Stir at

for 30 mins, then warm to Room Temperature (RT). Monitor via LCMS. -

Self-Validating Workup:

-

Add 1M HCl (aq) to the reaction mixture.

-

Observation: 2-MeTHF will phase separate immediately (unlike THF).

-

Wash the organic layer with Water and Brine.

-

Dry over

and concentrate.

-

Why this works: 2-MeTHF has limited water miscibility (

Protocol B: Schotten-Baumann Biphasic Synthesis

Best for: Amino acids, water-soluble amines, large-scale synthesis, or when organic bases (TEA) are difficult to remove.

Reagents:

-

Amine/Amino Acid (1.0 equiv)

-

Sulfonyl Chloride (1.2 equiv)

-

Base:

or -

Solvent: Toluene or Ethyl Acetate[4]

Procedure:

-

Aqueous Phase: Dissolve the amine and inorganic base in Water (5 volumes).

-

Organic Phase: Dissolve the Sulfonyl Chloride in Toluene (5 volumes).

-

Interfacial Reaction: Add the organic phase to the rapidly stirring aqueous phase at RT.

-

Critical Step: Vigorous stirring is required to maximize the interfacial surface area.

-

-

Monitoring: Stir for 2–4 hours.

-

Workup: Stop stirring. The layers will separate.

-

Product Location: If the product is a sulfonamide of an amino acid (acidic), it will be in the aqueous layer. Acidify to pH 3 to precipitate or extract into EtOAc.

-

If the product is neutral, it will be in the organic layer.

-

Why this works: The "Interfacial Paradox." The sulfonyl chloride is protected in the organic phase. It only encounters the nucleophile at the interface. Since the amine is a better nucleophile than water, it reacts preferentially before the sulfonyl chloride hydrolyzes.

Troubleshooting & Optimization (Self-Validating Systems)

A robust protocol must include detection methods for failure modes.

| Observation (LCMS/TLC) | Diagnosis | Corrective Action |

| Peak M+17 (Hydrolysis) | Sulfonic acid formation. Water entered the system.[3][5][6][7] | Switch to Protocol A with anhydrous 2-MeTHF. Ensure Sulfonyl Chloride quality (titrate if old). |

| Peak M+42 (Acetylation) | Solvent reaction. Amine attacked EtOAc. | STOP. Switch solvent to 2-MeTHF or Toluene. The amine is too nucleophilic for esters. |

| Starting Material Remains | Reaction stalled. | Add catalytic DMAP (5 mol%). Caution: DMAP increases hydrolysis risk; keep strictly anhydrous. |

| Product in Aqueous Layer | Product is too polar or formed a salt. | Adjust pH of aqueous layer to isoelectric point (for zwitterions) or saturate with NaCl (salting out) to force into organic phase. |

References

-